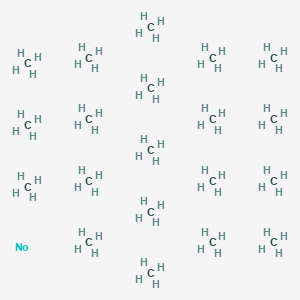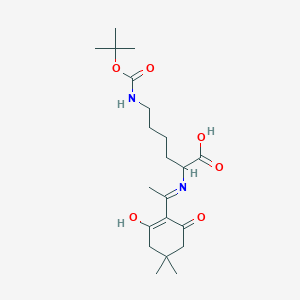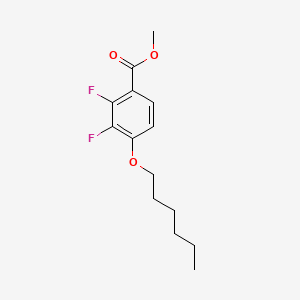
methane;nobelium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methane (CH₄) is a simple hydrocarbon and the main component of natural gas. It is a colorless, odorless gas that is highly flammable and is used extensively as a fuel source. Nobelium (No) is a synthetic element with the atomic number 102. It is part of the actinide series and is produced in minute quantities in particle accelerators. Nobelium is highly radioactive and has no significant practical applications outside of scientific research.
準備方法
Methane
Methane can be prepared through several methods:
Laboratory Preparation: Methane is commonly prepared in the laboratory by heating a mixture of sodium acetate and soda lime (a mixture of sodium hydroxide and calcium oxide). The reaction is as follows[ \text{CH₃COONa} + \text{NaOH} \rightarrow \text{CH₄} + \text{Na₂CO₃} ]
Industrial Production: Industrially, methane is obtained from natural gas extraction and purification. It can also be synthesized through the hydrogenation of carbon dioxide or carbon monoxide.
Nobelium
Nobelium is produced artificially through nuclear reactions:
化学反応の分析
Methane
Methane undergoes several types of chemical reactions:
Combustion: Methane reacts with oxygen to produce carbon dioxide and water, releasing a significant amount of energy[ \text{CH₄} + 2\text{O₂} \rightarrow \text{CO₂} + 2\text{H₂O} ]
Halogenation: Methane reacts with halogens (e.g., chlorine) in the presence of ultraviolet light to form halomethanes[ \text{CH₄} + \text{Cl₂} \rightarrow \text{CH₃Cl} + \text{HCl} ]
Nobelium
The chemical properties of nobelium are not completely known due to its high radioactivity and short half-life. it is known to form compounds such as nobelium fluoride (NoF₃) and nobelium chloride (NoCl₃) through reactions with halogens .
科学的研究の応用
Methane
Methane is used in various scientific research applications:
Energy Production: Methane is a primary component of natural gas and is used extensively for electricity generation and heating.
Chemical Synthesis: Methane is a precursor for the production of chemicals such as methanol, hydrogen, and acetylene.
Environmental Studies: Methane’s role as a potent greenhouse gas makes it a subject of study in climate change research.
Nobelium
Nobelium’s applications are limited to scientific research:
作用機序
Methane
Methane’s primary mechanism of action is its combustion, which releases energy. The combustion process involves the oxidation of methane, producing carbon dioxide and water.
Nobelium
The mechanism of action for nobelium is not well-defined due to its limited availability and high radioactivity. Its interactions are primarily studied in the context of nuclear reactions and decay processes .
類似化合物との比較
Methane
Methane is the simplest alkane and is similar to other alkanes such as ethane (C₂H₆), propane (C₃H₈), and butane (C₄H₁₀). These compounds share similar chemical properties but differ in their molecular structure and physical properties .
Nobelium
Nobelium is similar to other actinides such as curium (Cm) and californium (Cf). These elements share similar chemical properties, including high radioactivity and the ability to form compounds with halogens .
Conclusion
Methane and nobelium are two vastly different compounds with unique properties and applications. Methane is a widely used hydrocarbon with significant applications in energy production and chemical synthesis. Nobelium, on the other hand, is a synthetic element with limited applications, primarily in scientific research. Despite their differences, both compounds contribute valuable insights into the fields of chemistry and physics.
特性
分子式 |
C20H80No |
|---|---|
分子量 |
580.0 g/mol |
IUPAC名 |
methane;nobelium |
InChI |
InChI=1S/20CH4.No/h20*1H4; |
InChIキー |
ZYGMIPPRFNJZHB-UHFFFAOYSA-N |
正規SMILES |
C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.C.[No] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1S)-2-methyl-4-oxo-3-[(2E)-penta-2,4-dienyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate](/img/structure/B13400608.png)
![(6Z,9Z)-20-[chloro(dideuterio)methyl]-20-deuterio-19,19-dideuteriooxyoctatriaconta-6,9-diene-18,21-dione](/img/structure/B13400612.png)
![2-Methyl-6-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)hept-2-enoic acid](/img/structure/B13400617.png)
![7-Fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one;4-methylbenzenesulfonic acid](/img/structure/B13400620.png)

![2-Methyl-N-[3-(trifluoromethyl)benzyl]-1,6-naphthyridine-3-carboxamide](/img/structure/B13400625.png)


![(S)-1-[6-(4-Fluoro-1-pyrazolyl)-3-pyridyl]ethanamine Hydrochloride](/img/structure/B13400651.png)


![rel-(3R,4S)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-methoxyphenyl)piperidine hydrochloride](/img/structure/B13400672.png)
![2,5-dioxopyrrolidin-1-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate](/img/structure/B13400679.png)
